THPP-1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

THPP-1 has a wide range of scientific research applications, including:

Chemistry: Used as a probe in studying the inhibition of phosphodiesterase 10A.

Biology: Employed in research on signal transduction pathways involving cyclic nucleotides.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as schizophrenia and Huntington’s disease.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mecanismo De Acción

THPP-1 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that hydrolyzes cyclic nucleotides. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, leading to enhanced signal transduction. This mechanism is particularly relevant in the central nervous system, where it modulates neurotransmitter release and neuronal activity .

Safety and Hazards

Direcciones Futuras

Research suggests that PDE10A inhibition, such as with THPP-1, produces antipsychotic-like effects in higher species . Combination therapy with PDE10A inhibitors may produce more robust efficacy compared to monotherapies . These findings may carry implications for the manner in which clinical testing of PDE10A inhibitors is conducted .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

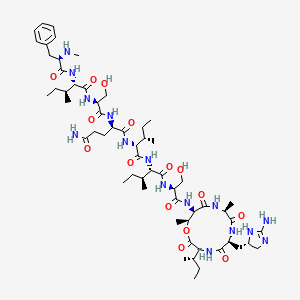

The synthesis of THPP-1 involves multiple steps, starting with the preparation of the core pyrido[4,3-d]pyrimidine structure. The key steps include:

Formation of the pyrido[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

Introduction of the chloropyridinyl group: This step involves the substitution of a hydrogen atom on the pyrido[4,3-d]pyrimidine core with a chloropyridinyl group.

Attachment of the methoxyethoxy group: This is usually done through an etherification reaction.

Formation of the imidazo[1,5-a]pyridinyl group: This involves a cyclization reaction to form the imidazo[1,5-a]pyridinyl ring, which is then attached to the pyrido[4,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: This includes adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

Use of continuous flow reactors: These reactors allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

THPP-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

Comparación Con Compuestos Similares

Similar Compounds

PK-THPP: Another potent inhibitor of phosphodiesterase 10A with a similar structure.

TAPP: A compound with similar inhibitory effects but different substituent groups.

TCPP: Another related compound with carboxyphenyl substituents.

Uniqueness

THPP-1 is unique due to its high specificity for phosphodiesterase 10A and its oral bioavailability. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies and has a favorable pharmacokinetic profile .

Propiedades

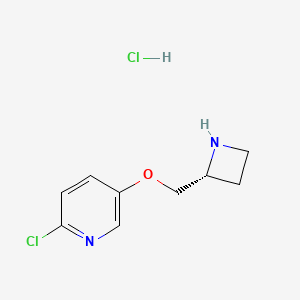

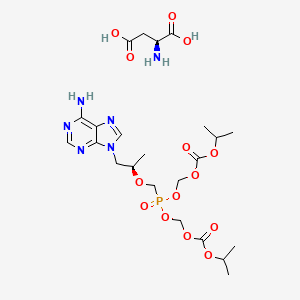

IUPAC Name |

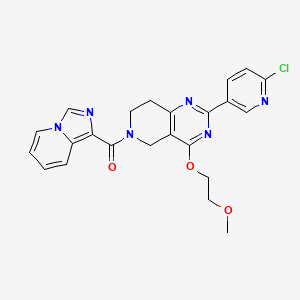

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHLOPKIPKTRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of THPP-1?

A: Research suggests this compound shows promise as a multi-functional agent for cancer treatment. Its structure allows for simultaneous photodynamic therapy (PDT) and photothermal therapy (PTT) upon irradiation with a single 660 nm laser. [] This dual-modality approach aims to enhance tumor growth inhibition. [] Additionally, this compound exhibits potential as an antipsychotic agent. Studies in rats and rhesus monkeys indicate antipsychotic-like effects and cognitive improvements. [, ]

Q2: How does the redox-responsiveness of this compound enhance its therapeutic and imaging capabilities?

A: In reducing environments, this compound exhibits enhanced 19F magnetic resonance imaging (MRI), fluorescence imaging (FLI), and PDT/PTT efficacies. [] This redox-responsive behavior suggests potential for improved tumor targeting and treatment monitoring.

Q3: What is known about the structure of this compound and its derivatives?

A: While the provided abstracts don't explicitly detail this compound's molecular formula or weight, they do mention key structural features. this compound incorporates a porphyrin core, likely derived from meso-tetrakis(para-hydroxyphenyl)porphyrin (THPP). [] Modifications include M-PEGylation and perfluoro-tert-butoxylation, contributing to its biocompatibility and imaging properties. [] Studies on similar compounds like meso-tetrakis (2, 3-dihydroxyphenyl) porphyrin (2, 3-OHPP) highlight the role of hydroxyl groups in forming J-aggregated supramolecular structures upon green laser irradiation. [] These aggregates could influence this compound's therapeutic efficacy and are visualized through techniques like Atomic Force Microscopy (AFM). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.